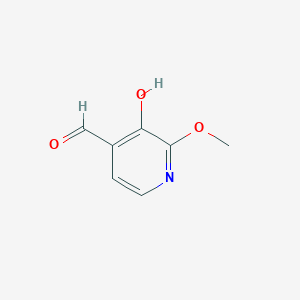
3-Hydroxy-2-methoxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinaldehyde, featuring hydroxyl and methoxy functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . This method provides a straightforward route to obtain the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of appropriate oxidizing agents and reaction conditions, are applicable. The scalability of the synthesis would depend on optimizing reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 3-Hydroxy-2-methoxyisonicotinic acid.
Reduction: 3-Hydroxy-2-methoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural similarity to certain biological molecules makes it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-methoxyisonicotinaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
3-Hydroxyisonicotinaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxyisonicotinaldehyde: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness: 3-Hydroxy-2-methoxyisonicotinaldehyde’s combination of hydroxyl, methoxy, and aldehyde groups provides a unique set of chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-hydroxy-2-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-7-6(10)5(4-9)2-3-8-7/h2-4,10H,1H3 |
InChI Key |
VTMXLXLSKPHDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















